molecular formula C11H15FN4OS B15172622 N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea CAS No. 921225-60-7

N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea

Cat. No.: B15172622
CAS No.: 921225-60-7
M. Wt: 270.33 g/mol
InChI Key: NDBACSYMMYCPAQ-UHFFFAOYSA-N
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Description

N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea is a synthetic organic compound that features a fluorophenyl group, a carbamothioyl group, and a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea typically involves the reaction of 4-fluoroaniline with carbon disulfide and methyl isocyanate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamothioyl intermediate. The intermediate is then reacted with N-methylurea under controlled temperature and pressure conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trichloro-1-{[(4-fluorophenyl)carbamothioyl]amino}ethyl)octanamide
  • N-(2-{[(4-Fluorobenzyl)carbamothioyl]amino}ethyl)acetamide

Uniqueness

N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

921225-60-7

Molecular Formula

C11H15FN4OS

Molecular Weight

270.33 g/mol

IUPAC Name

1-[2-[(4-fluorophenyl)carbamothioylamino]ethyl]-3-methylurea

InChI

InChI=1S/C11H15FN4OS/c1-13-10(17)14-6-7-15-11(18)16-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H2,13,14,17)(H2,15,16,18)

InChI Key

NDBACSYMMYCPAQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCCNC(=S)NC1=CC=C(C=C1)F

Origin of Product

United States

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